molecular formula C34H34N4O8 B14410672 N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] CAS No. 85513-24-2

N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]

Cat. No.: B14410672
CAS No.: 85513-24-2
M. Wt: 626.7 g/mol
InChI Key: ZICYAGCCPQROSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a butane-1,4-diyl backbone with two benzamide groups, each substituted with benzyloxy, methyl, and nitro groups. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Groups: The initial step involves the nitration of 4-methyl-2-nitrobenzoic acid, followed by esterification to form the corresponding methyl ester.

    Benzyloxy Substitution: The methyl ester undergoes a substitution reaction with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy derivative.

    Coupling with Butane-1,4-diamine: The final step involves coupling the benzyloxy derivative with butane-1,4-diamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The benzyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines.

Scientific Research Applications

N,N’-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The benzyloxy groups may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Butane-1,4-diyl)bis[3-(4-hydroxyphenyl)-N-(3-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}propyl)prop-2-enamide]
  • Diphenyl-but-3-en-1-yne
  • Butane-1,4-diyl bis(furan-2-carboxylate)

Uniqueness

N,N’-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyloxy and nitro groups makes it versatile for various chemical transformations and applications.

Properties

CAS No.

85513-24-2

Molecular Formula

C34H34N4O8

Molecular Weight

626.7 g/mol

IUPAC Name

4-methyl-N-[4-[(4-methyl-2-nitro-3-phenylmethoxybenzoyl)amino]butyl]-2-nitro-3-phenylmethoxybenzamide

InChI

InChI=1S/C34H34N4O8/c1-23-15-17-27(29(37(41)42)31(23)45-21-25-11-5-3-6-12-25)33(39)35-19-9-10-20-36-34(40)28-18-16-24(2)32(30(28)38(43)44)46-22-26-13-7-4-8-14-26/h3-8,11-18H,9-10,19-22H2,1-2H3,(H,35,39)(H,36,40)

InChI Key

ZICYAGCCPQROSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCCCNC(=O)C2=C(C(=C(C=C2)C)OCC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.